molecular formula C19H40ClNO B8470672 4-n-Decyl-1-(4-hydroxybutyl)piperidine hydrochloride CAS No. 61515-75-1

4-n-Decyl-1-(4-hydroxybutyl)piperidine hydrochloride

Cat. No. B8470672
CAS RN: 61515-75-1
M. Wt: 334.0 g/mol
InChI Key: CMRKLBYNAGNRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235875

Procedure details

To a mixture of 23 grams of 4-n-decylpiperidine and 13 grams of triethylamine in 100 ml. of benzene, is slowly added with agitation 17 grams of succinic acid ethylesterchloride. The reaction is violent and is allowed to go to completion after the addition. The precipitate is filtered off. The solution is added to a mixture of 10 grams LAH in 500 ml. of dry diethylether. The reaction mixture is refluxed for three hours. The reaction complex is decomposed by slow addition of water. The precipitate is filtered off. The ether-benzene solution is dried and evaporated. The residue is distilled to give the desired product at 145°-147° Centigrade/0.01 mm. Hg. The yield is 28 grams (97%). The hydrochloride is precipitated as in Example 1. After recrystallization, the melting point of the hydrochloride is 152°-154° Centigrade.
Name
4-n-decylpiperidine
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
succinic acid ethylesterchloride
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C(N(CC)CC)C.[Cl-:24].C([O:27][C:28](=O)[CH2:29][CH2:30][C:31](O)=O)C>C1C=CC=CC=1>[ClH:24].[CH2:1]([CH:11]1[CH2:12][CH2:13][N:14]([CH2:31][CH2:30][CH2:29][CH2:28][OH:27])[CH2:15][CH2:16]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:2.3,5.6|

Inputs

Step One
Name
4-n-decylpiperidine
Quantity
23 g
Type
reactant
Smiles
C(CCCCCCCCC)C1CCNCC1
Name
Quantity
13 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
succinic acid ethylesterchloride
Quantity
17 g
Type
reactant
Smiles
[Cl-].C(C)OC(CCC(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
ADDITION
Type
ADDITION
Details
The solution is added to a mixture of 10 grams LAH in 500 ml
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction complex is decomposed by slow addition of water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether-benzene solution is dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCCCCCCCC)C1CCN(CC1)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.